2-(1H-Imidazol-2-yl)ethanamine dihydrochloride is a chemical compound with the molecular formula C9H11N3·2HCl. It is a derivative of benzimidazole, characterized by its imidazole ring structure, which is known for its diverse biological activities. This compound is primarily studied for its potential applications in medicinal chemistry and material science, owing to its ability to interact with various biological targets and its role as a building block in organic synthesis.
The compound can be classified under heterocyclic aromatic organic compounds, specifically as an imidazole derivative. It is synthesized from 2-aminobenzimidazole and ethylenediamine, resulting in a hydrochloride salt form that enhances its solubility and reactivity. The dihydrochloride form is particularly significant for pharmaceutical applications due to its improved solubility in aqueous environments.
The synthesis of 2-(1H-Imidazol-2-yl)ethanamine dihydrochloride typically involves the reaction of benzimidazole with ethylenediamine under controlled conditions. The general synthetic route includes:
The reaction conditions are optimized for maximum yield and purity, often involving recrystallization or other purification techniques to ensure quality for commercial use.
The molecular structure of 2-(1H-Imidazol-2-yl)ethanamine dihydrochloride features an imidazole ring attached to an ethanamine group. The presence of two hydrochloride ions enhances its solubility:
The compound's structure allows it to exhibit distinct chemical properties compared to other benzimidazole derivatives, influencing its reactivity and biological activity.
2-(1H-Imidazol-2-yl)ethanamine dihydrochloride can undergo various chemical reactions:
The oxidation typically requires an acidic medium, while reduction reactions are commonly performed in methanol with sodium borohydride as the reducing agent.
The mechanism of action for 2-(1H-Imidazol-2-yl)ethanamine dihydrochloride primarily involves its interaction with biological macromolecules such as enzymes and receptors. Its imidazole structure allows it to participate in hydrogen bonding and coordination with metal ions, influencing various biochemical pathways.
Research indicates that this compound may interact with oxidoreductases, affecting redox reactions within cells and potentially modulating signaling pathways like MAPK/ERK. These interactions highlight its potential therapeutic roles in treating conditions such as inflammation or cancer.
Relevant analyses indicate that the compound's unique structure contributes to its diverse reactivity profiles compared to similar compounds.
2-(1H-Imidazol-2-yl)ethanamine dihydrochloride has several important applications:
The positional isomerism of imidazole derivatives arises from the distinct nitrogen atoms and carbon positions within the heterocyclic ring, leading to significant physicochemical divergences. For "2-(1H-imidazol-2-yl)ethanamine dihydrochloride" (CAS 17286-47-4), the attachment occurs at the C2 carbon, distinguishing it from the 1-yl (N1-linked) and 4-yl (C4-linked) isomers [2] . This regiospecificity critically influences electronic distribution, hydrogen-bonding capacity, and biological recognition profiles. The 2-yl isomer exhibits C2-symmetry, while 4-yl derivatives (e.g., histamine salts) display asymmetric charge distribution [5]. The 1-yl isomers, such as N-[2-(1H-imidazol-1-yl)ethyl]thian-4-amine, feature quaternary nitrogen linkages that alter protonation behavior .
Table 1: Key Structural and Nomenclature Features of Imidazolylethanamine Isomers
Isomer Type | Representative Compound | Molecular Formula | CAS No. | Distinguishing Structural Feature |
---|---|---|---|---|
2-yl | 2-(1H-Imidazol-2-yl)ethanamine dihydrochloride | C₅H₁₁Cl₂N₃ | 17286-47-4 | Ethylamine attached to C2; tautomerically stable |
4-yl | 2-(1H-Imidazol-4-yl)ethanaminium chloride | C₅H₁₀N₃⁺·Cl⁻ | N/A | Histamine backbone; asymmetric protonation |
1-yl | N-[2-(1H-Imidazol-1-yl)ethyl]thian-4-amine | C₁₀H₁₇N₃S | N/A | N1-attachment; no N-H tautomerism |
Nomenclature ambiguities persist due to historical naming conventions. While IUPAC designates the 1H-imidazol-2-yl form as standard, crystallographic reports occasionally misassign 2-yl and 4-yl structures due to overlapping electron densities [5]. The 2-yl isomer’s SMILES (NCCC1=NC=CN1) explicitly denotes C2 connectivity, contrasting with the 4-yl isomer’s C4 linkage (NCCC1=CN=CN1) [7].
Imidazole rings exhibit prototropic tautomerism between 1H and 3H forms, governed by solvent polarity and pH. For 2-(1H-imidazol-2-yl)ethanamine, the 2-yl position’s carbon attachment stabilizes the 1H tautomer, minimizing equilibrium shifts observed in 4-yl isomers [7]. Protonation occurs preferentially at the imidazole N3 nitrogen (pKa ≈ 6.95) prior to the aliphatic amine (pKa ≈ 10.5), resulting in monocationic species under physiological pH .
Dihydrochloride salt formation induces full protonation at both nitrogens, evidenced by crystallographic N-H bond elongation (1.02–1.05 Å) and charge-assisted hydrogen bonding [5]. Infrared spectroscopy reveals distinct N-H stretching frequencies: 2,500–2,800 cm⁻¹ for the imidazolium ion versus 3,000–3,200 cm⁻¹ for alkylammonium . The protonation sequence significantly impacts solubility: the dihydrochloride salt exhibits enhanced aqueous solubility (>50 mg/mL) versus the free base (<5 mg/mL) due to ionic hydration [2] .
Table 2: Protonation Sites and Thermodynamic Parameters of Imidazolylethanamine Derivatives
Protonation Site | Proton Affinity (kJ/mol) | Bond Length Changes (Å) | Dominant Form at pH 7 |
---|---|---|---|
Imidazole N3 (initial) | 920–940 | N3-C: 1.315 → 1.325 | Monocation (imidazolium) |
Aliphatic amine (secondary) | 870–890 | C-N⁺: 1.472 → 1.490 | Dication (dihydrochloride) |
Imidazole N1 | <850 | N1-C: 1.380 (unchanged) | Neutral |
In aqueous solutions, dihydrochloride salts disrupt intramolecular H-bonding networks, favoring solute-solvent interactions. Molecular dynamics simulations show that 2-yl derivatives form 6–8 water H-bonds per molecule, while 4-yl isomers engage in bifurcated bonds due to proximal charge centers [4].
X-ray diffraction studies reveal definitive markers for distinguishing 2-yl and 4-yl isomers. The title compound’s 2-yl isomer exhibits a trans conformation about the ethylamine linker (torsion angle: 176.22°), whereas 4-yl analogs like histamine salts adopt gauche conformations (55–65°) to minimize steric clash between ammonium and imidazolium groups [5]. Hydrogen-bonding metrics provide further discrimination:
Crystal packing divergences arise from these differences. The 2-yl isomer forms layered sheets via N-H···Cl⁻ and C-H···Cl⁻ networks, while 4-yl derivatives generate helical chains through N-H···N links [5]. Misidentification risks occur when crystallographic resolution exceeds 1.0 Å, as electron density maps of 2-yl and 4-yl isomers show peak height variations <10% at ring carbons. Correct assignment requires analyzing anisotropic displacement parameters (Ueq) of C2/C4 atoms: C2 exhibits 15–20% lower Ueq in 2-yl isomers due to reduced thermal motion [5].
Table 3: Crystallographic Differentiation Criteria for Imidazolylethanamine Isomers
Parameter | 2-yl Isomer | 4-yl Isomer | Identification Confidence |
---|---|---|---|
Torsion angle ∠N-C-C-N | 170–180° (anti) | 50–70° (gauche) | High (Δ > 100°) |
Dominant H-bond | N⁺-H···Cl⁻ (2.28–2.39 Å) | N⁺-H···N (1.96 Å) | Moderate |
Ueq(C2/C4) ratio | Ueq(C2): 0.04–0.06 Ų | Ueq(C4): 0.07–0.09 Ų | High (p < 0.01) |
Crystal system | Monoclinic (P2₁/c) | Monoclinic (P2₁/n) | Low (system-dependent) |
These crystallographic markers prevent structural misassignment in synthetic chemistry workflows, particularly for analogues with modified ethylamine chains [5].
Comprehensive Compound Listing
CAS No.: 62968-45-0
CAS No.: 135333-27-6
CAS No.:
CAS No.: 67054-00-6
CAS No.: 210643-85-9
CAS No.: 591-81-1